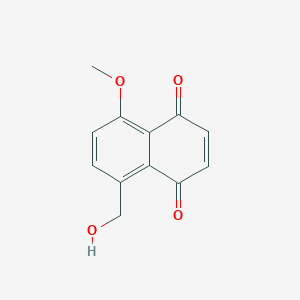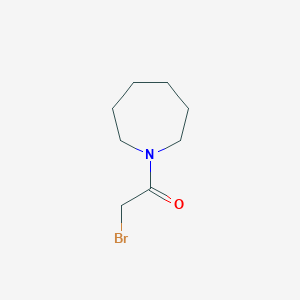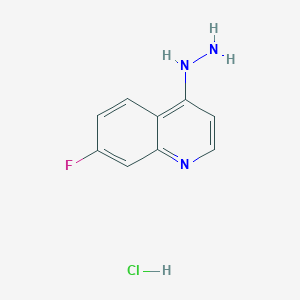
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and a methoxy group at the 8-position of the naphthalene ring, along with two ketone groups at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are often found in natural products with medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 8-methoxynaphthalene with a suitable acylating agent, followed by oxidation to introduce the quinone functionality. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.
Reaction Conditions:
Friedel-Crafts Acylation: Typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Hydroxymethylation: This step can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-8-methoxynaphthalene-1,4-dione.
Reduction: Formation of 5-(Hydroxymethyl)-8-methoxy-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in anticancer therapies. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion.
8-Methoxy-1,4-naphthoquinone: Similar structure but lacks the hydroxymethyl group.
5-Methyl-8-methoxynaphthalene-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the naphthoquinone scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
105531-31-5 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3 |
Clé InChI |
GFQVATBXHRRRBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)


![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)




![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)


